4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile
Description
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile is a heterocyclic compound featuring a benzooxazine core substituted with an acetyl group at position 4 and a nitrile group at position 2. The benzooxazine scaffold combines a benzene ring fused with a six-membered oxazine ring containing one oxygen atom.
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-2,3-dihydro-1,4-benzoxazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-9(6-12)7-15-11-5-3-2-4-10(11)13/h2-5,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSPPHEQTXVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile can be achieved through various methods. One common approach involves a one-pot, multicomponent reaction. This method typically includes the formation of a Schiff base in situ, followed by a base-mediated alkylation reaction with benzoyl bromide or substituted benzoyl bromide, leading to intramolecular cyclization and the formation of the desired product . The reaction conditions are generally mild, and the yields range from moderate to excellent (41-92%) .
Chemical Reactions Analysis
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research has indicated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit anxiolytic and antidepressant activities. The compound's structure allows it to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways. A patent (WO2000040581A1) describes the use of these derivatives as therapeutic agents for treating anxiety and depression .
Anticancer Activity
Studies have demonstrated that benzoxazine derivatives possess anticancer properties. For instance, compounds similar to 4-acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antimicrobial Effects
The antimicrobial activity of benzoxazine derivatives has also been explored. Specific studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical properties. These polymers are utilized in various applications ranging from aerospace to electronics due to their excellent thermal resistance and low moisture absorption properties .
Coatings and Adhesives
The incorporation of benzoxazine derivatives into coatings and adhesives has been studied for their ability to enhance adhesion properties and thermal stability. This application is particularly relevant in industries requiring durable materials that can withstand extreme conditions .
Enzyme Inhibition Studies
Research has shown that 4-acetyl-3,4-dihydro-2H-benzo[1,4]oxazine derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression. This property makes them valuable tools in biochemical research aimed at understanding disease mechanisms .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs suggests potential applications in drug delivery systems. By modifying the solubility and bioavailability of drugs, these derivatives could enhance therapeutic efficacy while reducing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo-Fused 1,4-Heterocycles
Key Observations :
- Heteroatom Impact : Replacement of oxygen (oxazine) with sulfur (thiazine) increases lipophilicity and thermal stability due to sulfur’s larger atomic radius and polarizability .
Biological Activity
4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Antithrombotic Activity
Research has indicated that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antithrombotic effects. A notable study synthesized a series of such compounds that act as dual antagonists for thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. These compounds demonstrated promising in vitro and in vivo efficacy without causing hypotensive side effects, making them candidates for cardiovascular therapies .
5-HT6 Receptor Antagonism
Another important aspect of the biological activity of 3,4-dihydro-2H-benzo[1,4]oxazines is their role as selective antagonists for the 5-HT6 receptor. Compounds in this category have shown subnanomolar affinities for the receptor and favorable brain penetration in animal models. This suggests potential applications in treating neurological disorders such as Alzheimer's disease .
Antimicrobial Activity
Recent studies have reported that certain derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit significant antibacterial activity against various strains. For instance, compounds synthesized in one study showed minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL against Mycobacterium tuberculosis H37Ra . This positions these compounds as potential candidates for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its structure.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance binding affinity to receptors |
| Alkyl groups | May improve lipophilicity and brain penetration |
| Halogens | Can modify metabolic stability |
Study on TXA2 and PGI2 Receptors
In a comprehensive study involving the synthesis and evaluation of multiple derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, it was found that specific modifications at the aromatic ring significantly improved their dual-action properties on TXA2 and PGI2 receptors. The lead compound displayed a favorable pharmacokinetic profile alongside its potent biological activity .
Evaluation as 5-HT6 Antagonists
Another investigation focused on the design and synthesis of novel derivatives targeting the 5-HT6 receptor. The study revealed that certain modifications led to enhanced receptor affinity and selectivity. The findings suggest that these compounds could be further developed for therapeutic use in psychiatric disorders .
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
